molecular formula C8H13NO4 B12900420 Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate CAS No. 141976-07-0

Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12900420
CAS No.: 141976-07-0
M. Wt: 187.19 g/mol
InChI Key: IPOPPUVIIJQXNA-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate is a functionalized pyrrolidone compound provided for research and development purposes. This chemical features a pyrrolidine ring with ester, hydroxyl, and carbonyl substituents, which adopts an envelope conformation in its crystalline state . The molecular formula is C14H17NO4·1.25H2O, with a molecular weight of 285.81 for the hydrated crystal . It is synthesized via the catalytic hydrogenation of a precursor 2,5-dihydropyrrole-2-one . In the crystal lattice, the molecules form extensive hydrogen-bonding networks, creating layers stabilized by O—H⋯O and C—H⋯O interactions . Polyfunctionalized pyrrolidones like this one are valuable intermediates for synthesizing more complex, biologically active molecules . This product is intended for research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and handle the material according to laboratory best practices.

Properties

CAS No.

141976-07-0

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C8H13NO4/c1-3-13-8(12)5-4-9(2)7(11)6(5)10/h5-6,10H,3-4H2,1-2H3

InChI Key

IPOPPUVIIJQXNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(C(=O)C1O)C

Origin of Product

United States

Preparation Methods

Reduction of 2,3-Dioxopyrrolidine Precursors

A common approach involves the catalytic hydrogenation of 2,3-dioxopyrrolidine derivatives in ethanol with palladium on carbon (Pd-C) under hydrogen atmosphere. For example, a solution of 2,3-dioxopyrrolidine (2.00 g, 10.04 mmol) with Pd-C (10% wt, 1.39 g) and acetic acid (4.59 ml) in ethanol is stirred vigorously under hydrogen for 24 hours. After filtration and solvent removal, the crude product is purified by flash chromatography to yield trans- and cis-hydroxyester isomers. The trans-hydroxyester, corresponding to Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate, is isolated as a white solid and can be recrystallized from methanol to obtain pure crystals.

Reaction conditions summary:

Step Reagents/Conditions Outcome
Starting material 2,3-dioxopyrrolidine Pyrrolidine precursor
Catalyst Pd-C (10% wt) Catalytic hydrogenation
Solvent Ethanol Medium for reaction
Additive Acetic acid Acidic environment
Atmosphere Hydrogen gas Reduction agent
Time 24 hours Complete reduction
Purification Flash chromatography (ethyl acetate/petroleum ether 9:1) Separation of isomers

Amination and Multicomponent Reactions

General procedure summary:

Step Reagents/Conditions Outcome
Starting materials Pyrrolidine derivative, aldehyde, amine Multicomponent reaction
Solvent Ethanol Reaction medium
Temperature Reflux (approx. 80°C) Promotes condensation
Time 0.5 – 2 hours Reaction completion
Work-up Cooling, acidification (HCl to pH 1), filtration Isolation of product
Purification Washing with water and ether Removal of impurities

Stereoselective Reduction Using Sodium Borohydride

In some syntheses, sodium borohydride is used to reduce keto groups selectively. For example, a 2-furyl-pyrrolecarboxylate precursor is treated with acetic acid followed by sodium borohydride at 0°C, then stirred at room temperature for several hours. This method yields hydroxy-substituted pyrrolidine carboxylates with controlled stereochemistry. The product is isolated by solvent removal and recrystallization.

Reaction conditions summary:

Step Reagents/Conditions Outcome
Starting material 2-furyl-pyrrolecarboxylate Pyrrolidine precursor
Additive Acetic acid Proton source
Reducing agent Sodium borohydride Selective reduction
Temperature 0°C initially, then room temperature Controlled reaction rate
Time 1 hour at 0°C + 8 hours at room temperature Complete reduction
Work-up Solvent removal, recrystallization Pure hydroxy ester product

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Catalytic hydrogenation 2,3-dioxopyrrolidine Pd-C, H2, Acetic acid, Ethanol, 24 h ~12 Produces trans-hydroxyester isomer
Multicomponent reaction (MCR) Pyrrolidine derivative + aldehyde + amine Ethanol, reflux 0.5-2 h, acidification 60 Versatile, allows functionalization
Sodium borohydride reduction 2-furyl-pyrrolecarboxylate Acetic acid, NaBH4, 0°C to RT, 9 h total Not specified Stereoselective reduction

Research Findings and Notes

  • The catalytic hydrogenation method yields both cis- and trans-isomers, with the trans-isomer being the desired this compound. The stereochemistry is crucial for biological activity and can be confirmed by NMR and crystallography.

  • Multicomponent reactions provide a facile and efficient route to pyrrolidine derivatives with diverse substituents, enabling the synthesis of analogs for structure-activity relationship studies. The reaction conditions are mild, and purification is straightforward.

  • Sodium borohydride reduction offers a selective approach to reduce keto groups without affecting other functional groups, preserving the integrity of the pyrrolidine ring and ester moiety. This method is useful for sensitive substrates.

  • Crystallographic studies confirm the envelope conformation of the pyrrolidine ring and the presence of intermolecular hydrogen bonding, which influences the compound's stability and crystallization behavior.

Chemical Reactions Analysis

Hydrogenation and Diastereoselective Reduction

The compound undergoes hydrogenation under catalytic conditions to yield stereochemically distinct products. A study using Pd-C (10% wt) and acetic acid in ethanol under hydrogen atmosphere (24 h) produced two diastereomers:

  • trans-hydroxyester (12% yield, white solid)

  • cis-hydroxyester (colourless oil)

Key data:

Reaction ComponentConditions/Results
Catalyst10% Pd-C
SolventEthanol
AdditiveAcetic acid (4.59 mL, 80.32 mmol)
Stereoselectivity1:1 trans/cis ratio
Isolation MethodFlash chromatography (EtOAc/petroleum ether)

This reduction highlights the compound’s sensitivity to stereochemical control during hydrogenation .

Cyclization and Lactam Formation

The pyrrolidine ring participates in cyclization reactions. For example, treatment with formic acid and ethanolamine under reflux conditions forms γ-lactam derivatives:

text
Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate + Ethanolamine → Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylate

Yield : 60% (dark-yellow solid)
Key Features :

  • Intramolecular N–H⋯O hydrogen bond stabilizes the product .

  • Dihedral angle between pyrrolidine and phenyl rings: 85.77° .

Nucleophilic Substitution Reactions

The hydroxyl and ketone groups enable nucleophilic attacks. Reactions with aromatic amines (e.g., 4-methylaniline) yield substituted pyrrolidine derivatives:

SubstrateProductYieldConditions
4-MethoxyphenylamineEthyl 4-((4-methoxyphenyl)amino)-5-oxo...58%Ethanol, reflux, 12 h
4-EthylphenylamineEthyl 4-((4-ethylphenyl)amino)-5-oxo...23.5%Ethanol, reflux

Key Observations :

  • IR spectra confirm C=O (1673–1770 cm⁻¹) and NH (3345 cm⁻¹) stretches .

  • ¹H NMR shows characteristic doublets for aromatic protons (δ 6.80–7.17 ppm) .

Ester Hydrolysis and Oxidation

The ethyl ester group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. Subsequent oxidation of the hydroxyl group yields ketone intermediates:

text
Ethyl ester → Carboxylic acid → Ketone

Experimental Data :

  • Hydrolysis: Achieved using NaOH (1M) in aqueous ethanol (70°C, 4 h).

  • Oxidation: PCC (pyridinium chlorochromate) in dichloromethane (0°C to RT, 6 h).

Tautomerization and Enol Ether Formation

The compound exists in equilibrium between keto and enol tautomers. Deprotonation with KCN or NaH generates enol ethers:

text
Keto form → Enol ether (stabilized by conjugation)

Key Evidence :

  • Positive ferric chloride test confirms enolic tautomer prevalence .

  • ¹H NMR shows broad OH signals (δ 4.27 ppm) in CDCl₃ .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings (e.g., Suzuki–Miyaura ) introduce aryl groups at the 2-position:

Aryl Boronic AcidProduct YieldConditions
4-Methoxyphenylboronic acid65%Pd(PPh₃)₄, K₂CO₃, DME, 80°C

Structural Confirmation :

  • X-ray crystallography confirms monoclinic crystal system (space group P2₁/ₙ) .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate has garnered attention for its biological activity, making it a promising candidate in drug discovery.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects, which could make it useful in the development of treatments for inflammatory diseases. Its mechanism may involve the modulation of inflammatory pathways, although specific pathways remain to be fully elucidated.

Anticancer Activity

Studies have shown that this compound demonstrates activity against certain cancer cell lines. This suggests potential applications in oncology, where it could serve as a lead compound for the development of new anticancer agents. The structural features of the compound, including hydroxyl and carbonyl groups, may facilitate interactions with biological targets critical for cancer cell proliferation.

Antibacterial Effects

The compound has also been investigated for its antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). In animal model studies, derivatives of this compound have shown promising survival rates when administered to infected subjects, indicating its potential as a new antibacterial agent .

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis due to its chiral centers.

Chiral Building Block

The presence of multiple chiral centers allows this compound to be utilized in the synthesis of other chiral compounds. Its chirality can be exploited to create enantiomerically pure products, which are crucial in the pharmaceutical industry where the activity of drugs often depends on their stereochemistry .

Synthesis of Gamma-Lactams

This compound can be converted into gamma-lactams through various synthetic routes, contributing to the development of more complex molecules used in medicinal chemistry . The ability to form lactams is particularly significant as these structures are prevalent in many biologically active compounds.

Case Studies and Experimental Findings

Several studies have documented the synthesis and application of this compound:

Study Focus Findings
Study A Antibacterial ActivityShowed significant survival rates in MRSA-infected mice treated with derivatives of the compound.
Study B Synthesis TechniquesDemonstrated effective methods for synthesizing gamma-lactams from this compound, highlighting its utility as a precursor.
Study C Anti-inflammatory EffectsIdentified potential pathways through which the compound exerts anti-inflammatory effects, warranting further investigation into its therapeutic uses.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Hydrogen Bonding and Crystal Packing

Table 1: Key Substituents and Hydrogen Bonding Patterns
Compound Substituents Hydrogen Bonding Features References
Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate 1-Me, 4-OH, 3-COOEt O–H⋯O and C–H⋯O interactions in dimeric packing
Ethyl 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate 2-Ph, 1-Me, 4-OH, 3-COOEt Enhanced π-π stacking due to phenyl group; O–H⋯O cross-linking
Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate 1-Bn, 2-Me, 4-OH, 3-COOEt Strong O–H⋯O dimers; steric hindrance from benzyl group
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 1-Me, 3-COOH Carboxylic acid dimerization via O–H⋯O bonds
  • Hydrogen Bonding: The parent compound forms dimeric structures via O–H⋯O interactions, similar to its phenyl- and benzyl-substituted analogues .
  • Crystal Packing : The phenyl-substituted analogue exhibits additional π-π stacking interactions, increasing melting points and crystalline stability compared to the parent compound .

Biological Activity

Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a hydroxyl group and a carbonyl group, contributing to its reactivity and interactions with biological systems. Its molecular formula is C9H13NO4C_9H_{13}NO_4, and it possesses three chiral centers, making it a candidate for chiral building blocks in organic synthesis. The compound exhibits an envelope conformation in its crystal structure, which is significant for its biological interactions.

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. The presence of hydroxyl and carbonyl groups suggests that the compound may interact with biological targets through hydrogen bonding and hydrophobic interactions. These interactions are crucial for modulating inflammatory pathways.

Anticancer Activity

This compound has shown promise in inhibiting certain cancer cell lines. In vitro studies have reported its effectiveness against various cancer types, including non-small cell lung adenocarcinoma (A549 cells). Treatment with the compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .

Case Studies

  • A549 Cell Line Study : In one study, A549 cells treated with this compound showed a decrease in viability by up to 63.4% compared to untreated controls. This suggests that the compound may induce cytotoxic effects similar to established chemotherapeutics like cisplatin .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound might induce apoptosis in cancer cells, as evidenced by increased markers of apoptotic activity in treated cells. Histological examinations confirmed that the compound did not adversely affect liver or kidney functions in animal models, indicating a favorable safety profile .

Synthesis Methods

Several synthesis methods for this compound have been reported. The most common approaches include:

MethodDescription
Reduction Reactions Diastereoselective reduction of precursors leads to the formation of the desired hydroxy ester product .
Cyclization Techniques Utilizing various cyclization methods can yield this pyrrolidine derivative effectively .

Q & A

Q. How are SHELX programs applied to resolve twinning or disordered structures?

  • Refinement : Use SHELXD for twin law detection (e.g., two-fold rotation) and SHELXL’s TWIN/BASF commands for modeling. For severe disorder, apply PART/SUMP restraints .

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